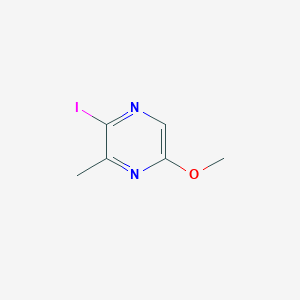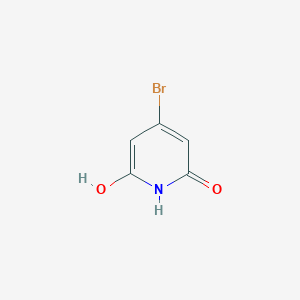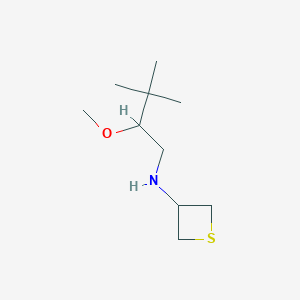![molecular formula C8H7N3O3 B13016879 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13016879.png)
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The process typically includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and multistep synthesis . Industrial production methods often focus on optimizing yield and purity, utilizing scalable processes that ensure safety and efficiency .
Chemical Reactions Analysis
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, often involving reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of antiviral and anticancer drugs.
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. In the case of antiviral activity, the compound inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication . In cancer therapy, it targets kinases involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares a similar structure but lacks the methoxy and carboxylic acid functional groups.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: This compound has an amino group instead of a methoxy group, leading to different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-6-2-5(8(12)13)3-11(6)10-4-9-7/h2-4H,1H3,(H,12,13) |
InChI Key |
PQVOMSJJLOXBBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)




![8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13016831.png)


![4-Bromo-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13016849.png)



![3-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13016871.png)

